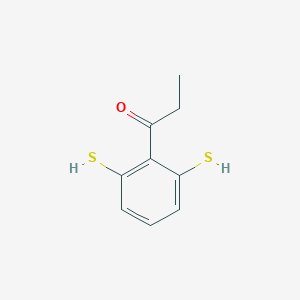
1-(2,6-Dimercaptophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 It is characterized by the presence of two mercapto (thiol) groups attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimercaptophenyl)propan-1-one typically involves the introduction of mercapto groups to a phenyl ring followed by the attachment of a propanone group. One common method involves the reaction of 2,6-dichlorophenylpropanone with thiourea under basic conditions to introduce the mercapto groups. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols and alkanes.
Substitution: Thioethers and thioesters.
Applications De Recherche Scientifique
1-(2,6-Dimercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of thiol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimercaptophenyl)propan-1-one involves its interaction with various molecular targets:
Thiol Groups: The thiol groups can scavenge free radicals, providing antioxidant effects.
Carbonyl Group: The carbonyl group can form hydrogen bonds with biological molecules, influencing their activity.
Pathways: The compound can modulate signaling pathways related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dimethylphenyl)propan-1-one: Lacks the thiol groups, making it less reactive in certain chemical reactions.
1-(2,6-Dichlorophenyl)propan-1-one: Contains chlorine atoms instead of thiol groups, leading to different reactivity and applications.
1-(2,6-Dimethoxyphenyl)propan-1-one: Contains methoxy groups, which influence its solubility and reactivity.
Uniqueness
1-(2,6-Dimercaptophenyl)propan-1-one is unique due to the presence of two thiol groups, which impart distinct chemical properties and potential applications in various fields. Its ability to undergo oxidation and reduction reactions, as well as its potential biological activities, make it a compound of significant interest.
Propriétés
Formule moléculaire |
C9H10OS2 |
|---|---|
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
1-[2,6-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-6(10)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2H2,1H3 |
Clé InChI |
AFQDTTGMOUBHRF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


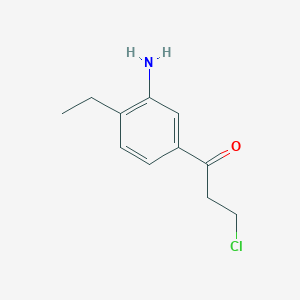

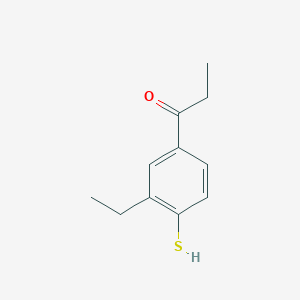

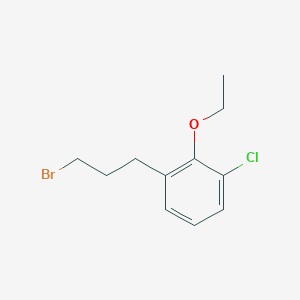

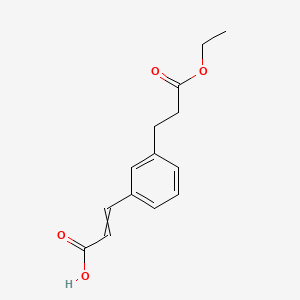
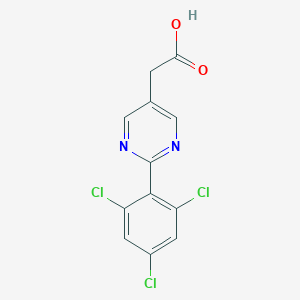
![[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
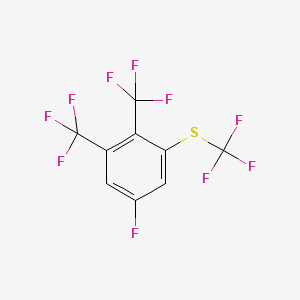
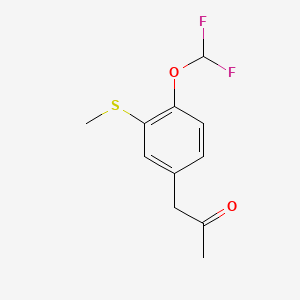

![tert-butyl (5S)-5-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14051830.png)
![4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B14051838.png)
